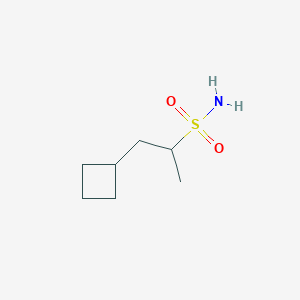
1-Cyclobutylpropane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylpropane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers
Méthodes De Préparation
The synthesis of 1-Cyclobutylpropane-2-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but can vary in efficiency depending on the nucleophilicity of the amines involved. Another method involves the oxidative coupling of thiols and amines, which has emerged as a highly useful technique for synthesizing structurally diverse sulfonamides . This approach is advantageous as it streamlines synthetic routes and reduces waste generation.
Analyse Des Réactions Chimiques
1-Cyclobutylpropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonamide to sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-Cyclobutylpropane-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organosulfur compounds.
Biology: Sulfonamides are known for their antibacterial properties and are used in the development of antibiotics.
Medicine: This compound is explored for its potential therapeutic applications, including its use in drug design and discovery programs.
Industry: It finds applications in the production of polymers and agrochemicals
Mécanisme D'action
The mechanism of action of 1-Cyclobutylpropane-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the production of DNA and other vital components, leading to the antibacterial effects of sulfonamides.
Comparaison Avec Des Composés Similaires
1-Cyclobutylpropane-2-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfenamides: Known for their use in the synthesis of various organosulfur compounds and as vulcanization accelerators in the rubber industry.
Sulfinamides: Utilized in the synthesis of sulfinyl core structures and other nitrogen-containing functional groups.
Sulfonimidates: These compounds are used as intermediates to access other important organosulfur compounds and have applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural properties and the potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-cyclobutylpropane-2-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6(11(8,9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Clé InChI |
AFVCVOPQBJIMFS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCC1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


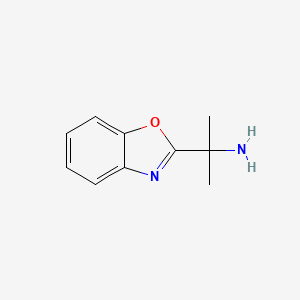
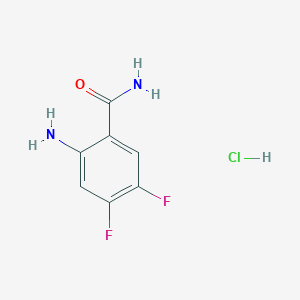
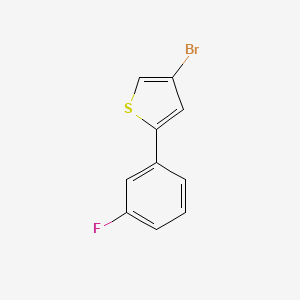
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
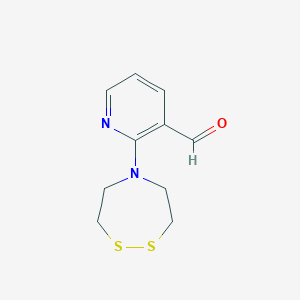
![2-Oxo-4-propan-2-yl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13205614.png)
![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)

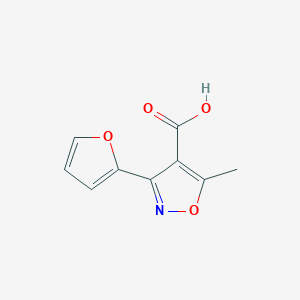
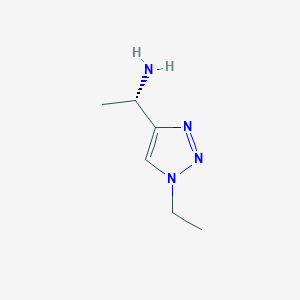
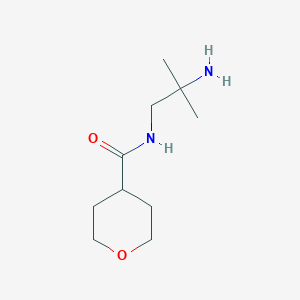
![7-Methyl-2-azaspiro[4.4]nonane](/img/structure/B13205641.png)
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
